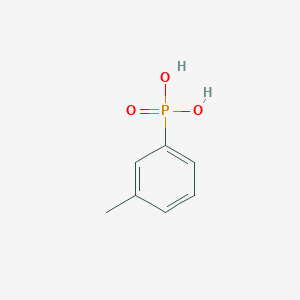
Phosphonic acid, (3-methylphenyl)-
Übersicht
Beschreibung
Phosphonic acid, (3-methylphenyl)- is a useful research compound. Its molecular formula is C7H9O3P and its molecular weight is 172.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphonic acid, (3-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, (3-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Phosphonic acid, (3-methylphenyl)-, also known as 3-methylphenylphosphonic acid, is an organophosphorus compound that has garnered attention for its notable biological activities. This compound possesses a phosphonic acid functional group attached to a 3-methylphenyl moiety, leading to unique chemical properties that influence its biological interactions. The molecular formula is C₇H₉O₃P, with a molecular weight of approximately 174.21 g/mol .
Phosphonic acids, including (3-methylphenyl)-phosphonic acid, are often studied for their potential as enzyme inhibitors . Their structural similarity to phosphate groups allows them to mimic natural substrates in biochemical pathways, potentially interfering with enzyme functions. Research indicates that some phosphonic acids can inhibit specific enzymes involved in metabolic processes, showcasing their potential as therapeutic agents .
Biological Activities
The biological activities of (3-methylphenyl)-phosphonic acid can be categorized into various mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes such as phosphatases and kinases by mimicking phosphate substrates.
- Antimicrobial Properties : Some studies suggest that phosphonic acids may exhibit antimicrobial activity against certain pathogens.
- Potential Therapeutic Applications : Due to its ability to interfere with metabolic pathways, there is ongoing research into its potential use in treating diseases linked to enzyme dysfunctions.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that (3-methylphenyl)-phosphonic acid effectively inhibited specific kinases involved in cancer pathways. The inhibition was dose-dependent, and the compound showed selectivity towards certain kinase targets .
-
Antimicrobial Activity :
- In vitro tests indicated that (3-methylphenyl)-phosphonic acid exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial metabolic processes .
- Toxicological Assessments :
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(3-methylphenyl)phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3P/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTITAYELKYVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391719 | |
| Record name | Phosphonic acid, (3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77918-48-0 | |
| Record name | Phosphonic acid, (3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















